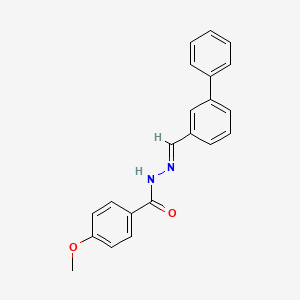![molecular formula C20H26N4O3 B5542647 N-[2-(4-{[3-(1-methyl-1H-imidazol-2-yl)-1-piperidinyl]carbonyl}phenoxy)ethyl]acetamide](/img/structure/B5542647.png)
N-[2-(4-{[3-(1-methyl-1H-imidazol-2-yl)-1-piperidinyl]carbonyl}phenoxy)ethyl]acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
Synthesis Analysis
The synthesis of compounds similar to "N-[2-(4-{[3-(1-methyl-1H-imidazol-2-yl)-1-piperidinyl]carbonyl}phenoxy)ethyl]acetamide" often involves complex chemical reactions. For example, Shibuya et al. (2018) describe the synthesis of a related compound, demonstrating the process of enhancing aqueous solubility and oral absorption through molecular design changes, such as the insertion of a piperazine unit (Shibuya et al., 2018).
Molecular Structure Analysis
The molecular structure of compounds in this class is characterized by the presence of specific functional groups that contribute to their chemical behavior. The study by Ismailova et al. (2014) on a structurally related compound highlights the significance of the acetamide and thiadiazole units and their spatial arrangement, which impacts the molecule's properties (Ismailova et al., 2014).
Chemical Reactions and Properties
Chemical reactions involving "N-[2-(4-{[3-(1-methyl-1H-imidazol-2-yl)-1-piperidinyl]carbonyl}phenoxy)ethyl]acetamide" and similar compounds are crucial for understanding their reactivity. For instance, the work by Arafat et al. (2022) explores the synthesis of new bis(pyrazol-5-ols), pyridones, and related derivatives, elucidating the reactions these compounds undergo and their resulting chemical structures (Arafat et al., 2022).
Physical Properties Analysis
The physical properties of such compounds are influenced by their molecular structure. The study by Wang et al. (2015) describes a novel copper-catalyzed dicarbonylation reaction, highlighting the role of molecular oxygen in synthesizing carbonyl imidazo[1,2-a]pyridines, which share structural similarities. This process reflects on the physical properties, such as solubility and stability (Wang et al., 2015).
Chemical Properties Analysis
Understanding the chemical properties of "N-[2-(4-{[3-(1-methyl-1H-imidazol-2-yl)-1-piperidinyl]carbonyl}phenoxy)ethyl]acetamide" involves examining its reactivity and interaction with various chemical agents. For example, the synthesis and evaluation of related compounds for acetylcholinesterase inhibition by Brown-Proctor et al. (1999) shed light on the chemical behavior and potential biological interactions of these molecules (Brown-Proctor et al., 1999).
Scientific Research Applications
Acyl-Coenzyme A: Cholesterol O-Acyltransferase Inhibition
N-[2-(4-{[3-(1-methyl-1H-imidazol-2-yl)-1-piperidinyl]carbonyl}phenoxy)ethyl]acetamide shows potential in inhibiting acyl-coenzyme A: cholesterol O-acyltransferase (ACAT). Shibuya et al. (2018) discovered a compound, K-604, exhibiting potent inhibition of human ACAT-1, which is significant for the treatment of diseases involving ACAT-1 overexpression (Shibuya et al., 2018).
Anthelmintic Activity
Studies have shown that compounds with structural similarities to N-[2-(4-{[3-(1-methyl-1H-imidazol-2-yl)-1-piperidinyl]carbonyl}phenoxy)ethyl]acetamide exhibit anthelmintic activity. Kumar and Sahoo (2014) explored derivatives of benzimidazole, demonstrating anthelmintic effectiveness against Pheretima posthumous, indicating potential applications in parasitic infection treatment (Kumar & Sahoo, 2014).
Coordination Complexes and Antioxidant Activity
Research into coordination complexes involving pyrazole-acetamide derivatives, which bear structural resemblance to N-[2-(4-{[3-(1-methyl-1H-imidazol-2-yl)-1-piperidinyl]carbonyl}phenoxy)ethyl]acetamide, suggests potential antioxidant applications. Chkirate et al. (2019) synthesized complexes exhibiting significant antioxidant activity, highlighting their potential in biological applications (Chkirate et al., 2019).
properties
IUPAC Name |
N-[2-[4-[3-(1-methylimidazol-2-yl)piperidine-1-carbonyl]phenoxy]ethyl]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H26N4O3/c1-15(25)21-10-13-27-18-7-5-16(6-8-18)20(26)24-11-3-4-17(14-24)19-22-9-12-23(19)2/h5-9,12,17H,3-4,10-11,13-14H2,1-2H3,(H,21,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GJUYDEZTVWEMQA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NCCOC1=CC=C(C=C1)C(=O)N2CCCC(C2)C3=NC=CN3C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H26N4O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
370.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[2-(4-{[3-(1-methyl-1H-imidazol-2-yl)-1-piperidinyl]carbonyl}phenoxy)ethyl]acetamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-{[4-phenyl-5-(4-pyridinyl)-4H-1,2,4-triazol-3-yl]thio}-N'-(4-pyridinylmethylene)acetohydrazide](/img/structure/B5542579.png)
![N-[(3,5-dimethyl-1-phenyl-1H-pyrazol-4-yl)methyl]-4-methoxybenzenesulfonamide](/img/structure/B5542585.png)
![N-[1-methyl-2-(3-methyl-1H-pyrazol-5-yl)ethyl]-2-(2-thienyl)-1,3-thiazole-4-carboxamide](/img/structure/B5542598.png)
![1-[2-oxo-2-(10H-phenothiazin-10-yl)ethyl]-2,5-pyrrolidinedione](/img/structure/B5542604.png)
![2-amino-3-ethyl-N-methyl-N-[(1-phenyl-1H-pyrazol-4-yl)methyl]-3H-imidazo[4,5-b]pyridine-6-carboxamide](/img/structure/B5542610.png)
![1-[3-(5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4-yloxy)phenyl]ethanone](/img/structure/B5542613.png)
![1-(4-nitrophenyl)-3-[4-(phenylsulfonyl)-1-piperazinyl]-2,5-pyrrolidinedione](/img/structure/B5542614.png)
![3-[5-(3,4,5-trimethoxybenzyl)-1,2,4-oxadiazol-3-yl]pyridazine](/img/structure/B5542630.png)


![4-[4-(2,3-dihydro-1,4-benzodioxin-6-ylsulfonyl)-1-piperazinyl]-2-(1-pyrrolidinyl)pyrimidine](/img/structure/B5542662.png)
![1-[(1-ethyl-3-isopropyl-1H-pyrazol-5-yl)carbonyl]-4-[2-(2-methyl-1H-imidazol-1-yl)ethyl]piperidine](/img/structure/B5542670.png)

![N'-[4-(methylthio)benzylidene]-3-nitrobenzohydrazide](/img/structure/B5542672.png)